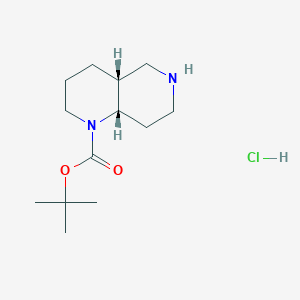

Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various chemical reactions and intermediates. For instance, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, which are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Additionally, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized from commercially available piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, with a high total yield .

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are characterized using various techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis . The compound has a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups.

Chemical Reactions Analysis

Tert-butyl compounds undergo various chemical reactions. The oxidation of 3,6-di-tert-butyl-2-naphthol leads to different products depending on the conditions, demonstrating the reactivity of tert-butyl substituted compounds . The chlorination of di-tert-butyl-2-naphthol leads to specific chlorinated products, with the structural proof provided by 13C NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be inferred from their molecular structure and the reactions they undergo. For instance, the presence of tert-butyl groups can lead to steric hindrance, as seen in the extremely long C-C bond lengths in tert-butyl-substituted cyclobutanaphthalenes . The thermal, X-ray, and DFT analyses of tert-butyl-substituted thienopyridine dicarboxylates provide insights into their stability and intramolecular interactions .

Scientific Research Applications

Enantioselective Sensing

The compound has been utilized in the synthesis of highly fluorescent scandium complexes for enantioselective sensing of chiral amino alcohols. A ligand displacement assay employing this complex enables accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations, highlighting its potential in analytical chemistry (Liu, Pestano, & Wolf, 2008).

Molecular Structure Analysis

Another application involves the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, which was characterized through NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single-crystal X-ray diffraction analysis, offering insights into the molecular structure of similar compounds (Moriguchi et al., 2014).

Water Oxidation Catalysis

Research has also explored the use of related compounds in the development of new families of Ru complexes for water oxidation. These complexes show promise in catalyzing oxygen evolution, a critical reaction for energy conversion and storage technologies (Zong & Thummel, 2005).

Antibacterial Agents

The compound's derivatives have been synthesized and evaluated for their antibacterial activities, leading to the identification of potent compounds with favorable in vitro and in vivo microbiological activity profiles. This underscores its potential in the development of new antibacterial agents (Bouzard et al., 1989).

Organic Synthesis

In organic synthesis, the compound has been involved in reactions leading to novel structures, such as the vinylfluoro group acting as an acetonyl cation equivalent under acidic conditions. This has implications for the synthesis of pipecolic acid derivatives and other complex organic molecules (Purkayastha et al., 2010).

Mechanism of Action

properties

IUPAC Name |

tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-9-14-7-6-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZLJQQXMOLXDJ-DHXVBOOMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)

![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)